molecular formula C21H17NO4 B5713150 Benzhydryl 3-methyl-4-nitrobenzoate

Benzhydryl 3-methyl-4-nitrobenzoate

Cat. No.: B5713150
M. Wt: 347.4 g/mol
InChI Key: IWKKUYCVDAWDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzhydryl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group The specific structure of this compound includes a benzhydryl group attached to a 3-methyl-4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with benzhydrol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzhydryl 3-methyl-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydryl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The benzhydryl group can interact with hydrophobic pockets in proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Benzhydryl 4-methyl-3-nitrobenzoate
  • Benzhydryl 3-methyl-4-aminobenzoate
  • Benzhydryl 3,4-dimethylbenzoate

Comparison: Benzhydryl 3-methyl-4-nitrobenzoate is unique due to the specific positioning of the methyl and nitro groups on the benzoate moiety. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

benzhydryl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKKUYCVDAWDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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